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Compound of Interest

Compound Name: 2-Heptanone, 1,7-difluoro-

Cat. No.: B15201875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,7-

difluoroheptan-2-one. Due to the limited availability of experimental data for this specific

compound, this document combines theoretical predictions based on its chemical structure with

general experimental protocols applicable to the spectroscopic analysis of fluorinated ketones.

This guide is intended to serve as a valuable resource for researchers in compound

identification, characterization, and quality control.

Chemical Structure and Properties
1,7-difluoroheptan-2-one is a halogenated ketone with the chemical formula C₇H₁₂F₂O. Its

structure consists of a seven-carbon chain with a carbonyl group at the second position and

fluorine atoms at the first and seventh positions.

Computed Properties

Property Value Reference

Molecular Formula C₇H₁₂F₂O [1]

Molecular Weight 150.17 g/mol [1]

Monoisotopic Mass 150.08562133 Da [1]
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Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental

composition of a compound. While experimental mass spectra for 1,7-difluoroheptan-2-one are

not readily available, predicted collision cross-section (CCS) values provide insight into the

molecule's shape and ion mobility.

Predicted Collision Cross Section (CCS) Data

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 151.09290 130.1

[M+Na]⁺ 173.07484 137.0

[M-H]⁻ 149.07834 127.5

[M+NH₄]⁺ 168.11944 151.4

[M+K]⁺ 189.04878 136.1

[M+H-H₂O]⁺ 133.08288 123.7

[M+HCOO]⁻ 195.08382 150.9

[M+CH₃COO]⁻ 209.09947 177.7

Data sourced from PubChemLite.[2]

Experimental Protocol for Mass Spectrometry
A general protocol for analyzing a liquid sample like 1,7-difluoroheptan-2-one using

Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock

solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.
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Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into a

liquid chromatography system coupled to the mass spectrometer.

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a

relevant mass range (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the

molecular weight. Analyze the fragmentation pattern to gain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1,7-difluoroheptan-2-

one.

Predicted ¹H NMR Data

Position
Chemical Shift
(ppm)

Multiplicity Integration

H1 4.6 - 4.8 Triplet of triplets (tt) 2H

H3 2.6 - 2.8 Triplet (t) 2H

H4 1.6 - 1.8 Quintet (quin) 2H

H5 1.4 - 1.6 Quintet (quin) 2H

H6 1.7 - 1.9 Quintet (quin) 2H

H7 4.4 - 4.6 Triplet of triplets (tt) 2H

Predicted ¹³C NMR Data
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Position Chemical Shift (ppm)

C1 ~83 (d, ¹JCF ≈ 170 Hz)

C2 ~208

C3 ~38

C4 ~22

C5 ~28 (d, ⁴JCF ≈ 4 Hz)

C6 ~29 (d, ³JCF ≈ 20 Hz)

C7 ~84 (d, ¹JCF ≈ 165 Hz)

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra. Standard experiments

include 1D proton and carbon, as well as 2D correlation experiments like COSY (¹H-¹H),

HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

Data Analysis: Integrate the proton signals to determine the relative number of protons.

Analyze chemical shifts, coupling constants, and correlations to assign signals to specific

atoms in the molecule.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

IR absorption bands for 1,7-difluoroheptan-2-one are listed below.

Predicted IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ketone) 1715 - 1730 Strong

C-H (Aliphatic) 2850 - 3000 Medium-Strong

C-F 1000 - 1400 Strong

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound such as 1,7-difluoroheptan-2-one.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic data for 1,7-

difluoroheptan-2-one and the general methodologies for their acquisition and interpretation. For

definitive characterization, experimental validation of the predicted data is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1,7-difluoroheptan-2-one: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15201875#spectroscopic-data-nmr-ir-ms-of-1-7-
difluoroheptan-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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